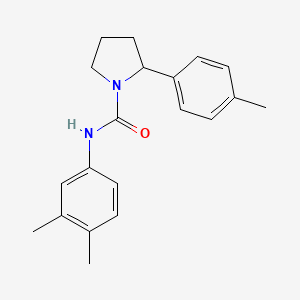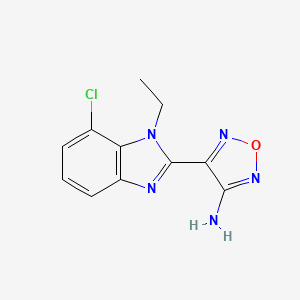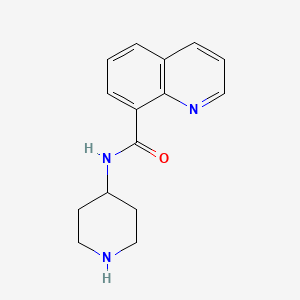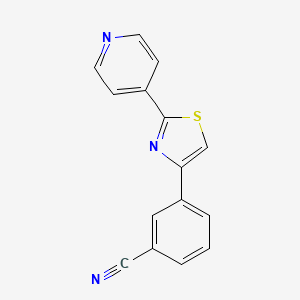
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as DMPP, is a chemical compound with potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
DMPP acts as an agonist for nicotinic acetylcholine receptors, specifically the α7 subtype. When DMPP binds to these receptors, it causes a conformational change that opens the ion channel and allows the influx of calcium ions. This leads to the activation of downstream signaling pathways, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive function in animal models, potentially through its effects on nicotinic receptors in the hippocampus and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPP in lab experiments is its specificity for the α7 subtype of nicotinic acetylcholine receptors, which allows for the selective activation of these receptors without affecting other subtypes. However, DMPP has a relatively short half-life and may require frequent administration in experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which should be taken into account in experimental design.
Orientations Futures
There are several future directions for research on DMPP, including the development of more selective and potent agonists for nicotinic acetylcholine receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of DMPP and to determine its safety and efficacy in human subjects.
In conclusion, DMPP is a pyrrolidine derivative with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied in detail, and there are several future directions for research on this compound. By continuing to investigate the properties and applications of DMPP, we may gain a better understanding of the role of nicotinic acetylcholine receptors in neurological function and develop new treatments for neurological disorders.
Méthodes De Synthèse
DMPP can be synthesized through various methods, including the reaction of 3,4-dimethylbenzaldehyde and 4-methylphenylacetonitrile with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethylbenzoyl chloride and 4-methylphenylacetonitrile with pyrrolidine in the presence of a base. The purity and yield of DMPP can be improved through various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
DMPP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. DMPP can be used to study the effects of nicotinic receptor activation on neuronal activity, as well as the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)20(23)21-18-11-8-15(2)16(3)13-18/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWVYVSGLTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)



![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)

